N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring and the dimethoxyphenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within cells. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE include:
Acetamide, N- [2- (3,4-dimethoxyphenyl)ethyl]-: A related compound with similar structural features.
N-Acetyl-3,4-dimethoxyphenethylamine: Another compound with a similar dimethoxyphenyl group.
N-Acetylhomoveratrylamine: A compound with a related chemical structure and potential biological activity.
Uniqueness
Its distinct structure allows it to interact with different molecular targets and pathways, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C25H24N2O6 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C25H24N2O6/c1-30-20-9-7-16(13-22(20)31-2)11-12-26-25(29)18-5-3-4-6-19(18)27-24(28)17-8-10-21-23(14-17)33-15-32-21/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
NVVRGTZIVAKIGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.